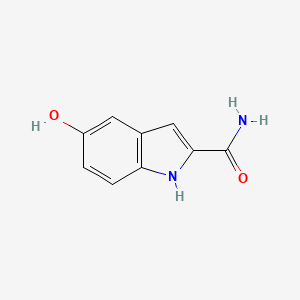

2-carbamoyl-5-hydroxy-1H-indole

Description

2-Carbamoyl-5-hydroxy-1H-indole is a substituted indole derivative featuring a carbamoyl group (-CONH2) at the 2-position and a hydroxyl (-OH) group at the 5-position. For instance, describes the preparation of N-carbamimidoyl-2-(1H-indol-1-yl)acetamide, which involves coupling a carbamoyl-like moiety to an indole scaffold using HATU and N-methylmorpholine (NMM) . This suggests that 2-carbamoyl-5-hydroxy-1H-indole could be synthesized via similar coupling reactions, where a hydroxylated indole precursor (e.g., 5-hydroxyindole) reacts with a carbamoylating agent.

The compound’s functional groups likely confer unique physicochemical properties. The carbamoyl group at C2 is polar and hydrogen-bond-capable, while the hydroxyl group at C5 enhances solubility in polar solvents and may contribute to antioxidant or metal-chelating activity, as seen in other hydroxylated indoles (e.g., 5-hydroxyindole derivatives in ) . Potential applications include medicinal chemistry, where such substituents are often leveraged for bioactivity, though specific pharmacological data for this compound remain unexplored in the provided sources.

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-hydroxy-1H-indole-2-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)8-4-5-3-6(12)1-2-7(5)11-8/h1-4,11-12H,(H2,10,13) |

InChI Key |

VLDZAMRHGMFFFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(N2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-carbamoyl-5-hydroxy-1H-indole and structurally related indole derivatives:

Key Observations:

- Functional Group Impact : The carbamoyl group in 2-carbamoyl-5-hydroxy-1H-indole is less acidic than the carboxylic acid in indole-5-carboxylic acid but more polar than the ester in ethyl indole-2-carboxylate. This affects solubility and reactivity; for example, carbamoyl groups are stable under basic conditions but may undergo hydrolysis under strong acidic or enzymatic conditions .

- Substituent Position: The hydroxyl group at C5 in the target compound contrasts with the nitro or cyano groups in analogs like 5-nitroindole () or 5-cyanoindole ().

Spectral Data and Characterization

- NMR Trends : The 1H-NMR of N-carbamimidoyl-2-(1H-indol-1-yl)acetamide () shows deshielded aromatic protons (δ 7.65–7.62 ppm) due to electron-withdrawing substituents, a pattern likely mirrored in 2-carbamoyl-5-hydroxy-1H-indole . In contrast, indole-5-carboxylic acid exhibits similar aromatic shifts but distinct signals for the -COOH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.